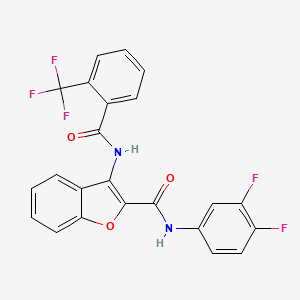

N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F5N2O3/c24-16-10-9-12(11-17(16)25)29-22(32)20-19(14-6-2-4-8-18(14)33-20)30-21(31)13-5-1-3-7-15(13)23(26,27)28/h1-11H,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWMRSOUORUHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran core : A fused ring system that contributes to its biological activity.

- Difluorophenyl and trifluoromethyl groups : These substitutions enhance lipophilicity and potentially influence receptor interactions.

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of cell proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Induction of apoptosis : Mechanistic studies suggest that it triggers programmed cell death through pathways involving caspase activation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Doxorubicin | 0.5 |

| A549 (Lung Cancer) | 2.0 | Cisplatin | 1.0 |

| HeLa (Cervical Cancer) | 3.0 | Paclitaxel | 0.8 |

These results indicate that while the compound is effective, it may not surpass the efficacy of established chemotherapeutic agents in all cases.

Mechanistic Studies

Further investigations into the mechanisms by which this compound exerts its effects include:

- Flow Cytometry Analysis : Studies demonstrated that treatment with the compound resulted in significant increases in apoptotic cell populations in MCF-7 cells, with a marked increase in caspase-3/7 activity.

- Western Blotting : Analysis showed elevated levels of p53 protein expression post-treatment, suggesting a pathway involving tumor suppressor activation leading to apoptosis.

Study 1: Efficacy Against Breast Cancer

In a controlled study involving MCF-7 cells treated with varying concentrations of N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, researchers observed:

- Dose-dependent inhibition : Higher concentrations led to increased apoptosis rates.

- Synergistic effects : When combined with low doses of doxorubicin, enhanced cytotoxicity was noted, indicating potential for combination therapy.

Study 2: Lung Cancer Models

Another study focused on A549 lung cancer cells revealed:

- Mechanism exploration : The compound was shown to disrupt mitochondrial membrane potential, leading to cell death.

- In vivo efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to controls.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Table 1: Structural Features of Compared Compounds

- Target vs. Compound : The target lacks methyl groups at the 3,5-positions but introduces a benzamido group and additional fluorine atoms. These modifications likely increase polarity and hydrogen-bonding capacity compared to the more lipophilic compound .

- Target vs. Flutolanil: Flutolanil, a known fungicide, shares the trifluoromethylbenzamide motif but lacks the benzofuran core.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Properties Based on Structural Analysis*

- Lipophilicity : The compound’s methyl groups likely increase LogP compared to the target’s polar benzamido group. This suggests differences in membrane permeability and bioavailability .

- Metabolic Stability: The target’s multiple fluorine atoms may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Research Findings and Implications

- Synthetic Feasibility : The target’s benzofuran-benzamido scaffold may require multi-step synthesis, contrasting with flutolanil’s simpler preparation .

- Structure-Activity Relationship (SAR): Fluorine and trifluoromethyl groups are critical for bioactivity. The target’s difluorophenyl group may enhance target binding compared to ’s non-fluorinated phenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.